molecular formula C16H23NO B5375107 1-(3,4-dimethylbenzoyl)azocane

1-(3,4-dimethylbenzoyl)azocane

Cat. No. B5375107
M. Wt: 245.36 g/mol
InChI Key: MTHOIVVKZHHYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylbenzoyl)azocane, also known as DMBA, is a synthetic compound that is widely used in scientific research. It is a member of the azocane family of compounds, which are known for their ability to induce tumors in experimental animals. DMBA is particularly useful in cancer research because it induces tumors in a predictable manner, making it a reliable tool for studying the development and progression of cancer.

Mechanism of Action

1-(3,4-dimethylbenzoyl)azocane induces tumors by causing DNA damage in cells. Specifically, it causes mutations in the genes that regulate cell growth and division, leading to uncontrolled cell growth and the formation of tumors. 1-(3,4-dimethylbenzoyl)azocane is also believed to activate certain signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)azocane has a number of biochemical and physiological effects on cells and tissues. It is known to induce oxidative stress, which can damage cells and contribute to the development of cancer. 1-(3,4-dimethylbenzoyl)azocane also affects the expression of certain genes and proteins that are involved in cell growth and division.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-dimethylbenzoyl)azocane is its ability to induce tumors in a predictable manner. This makes it a reliable tool for studying the development and progression of cancer. However, there are also some limitations to its use. 1-(3,4-dimethylbenzoyl)azocane is a potent carcinogen, and exposure to it can be hazardous to laboratory personnel. Additionally, its effects on different types of cells and tissues can vary, making it difficult to generalize findings from one study to another.

Future Directions

There are a number of potential future directions for research on 1-(3,4-dimethylbenzoyl)azocane. One area of interest is the development of new methods for detecting and treating cancer that are based on the mechanisms of action of 1-(3,4-dimethylbenzoyl)azocane. Another area of interest is the study of the long-term effects of 1-(3,4-dimethylbenzoyl)azocane exposure on laboratory personnel, with a focus on identifying ways to minimize the risks associated with its use. Additionally, further research is needed to better understand the specific biochemical and physiological effects of 1-(3,4-dimethylbenzoyl)azocane on different types of cells and tissues.

Synthesis Methods

1-(3,4-dimethylbenzoyl)azocane is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with azocane in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)azocane is primarily used in cancer research to induce tumors in experimental animals. It is commonly used in studies of skin cancer, breast cancer, and other types of cancer. 1-(3,4-dimethylbenzoyl)azocane is particularly useful in studies of the early stages of cancer development, as it can induce tumors in a relatively short period of time.

properties

IUPAC Name

azocan-1-yl-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOIVVKZHHYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.